molecular formula C27H40O2 B10774921 25-hydroxy-16,17,23,24-tetradehydrovitamin D3/25-hydroxy-16,17,23,24-tetradehydrocholecalciferol

25-hydroxy-16,17,23,24-tetradehydrovitamin D3/25-hydroxy-16,17,23,24-tetradehydrocholecalciferol

Cat. No. B10774921
M. Wt: 396.6 g/mol
InChI Key: BHWGGPXSQWTJKO-FRHDWKPBSA-N
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Description

Ro 24-2287 is a chemical compound known for its unique properties and applications in various fields of scientific research. It is an analog that binds the vitamin D receptor poorly but is an effective calcium ion channel agonist . This compound has been studied for its potential effects on tissue plasminogen activator secretion and other biological activities.

Preparation Methods

The synthesis of Ro 24-2287 involves several steps. One of the synthetic routes includes the preparation of intermediate compounds through various chemical reactions. For instance, the hexanophenone is prepared by Friedel-Crafts acylation of anisole with hexanoyl chloride. This intermediate is then condensed with lithioacetonitrile to generate a carbinol, which is dehydrated using trifluoroacetic acid in dichloromethane to produce an unsaturated nitrile predominantly as its (E)-isomer . Further reduction and treatment with stabilized ylid lead to the formation of the final product.

Chemical Reactions Analysis

Ro 24-2287 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions involving Ro 24-2287 can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include diisobutylaluminum hydride for reduction and trifluoroacetic acid for dehydration. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ro 24-2287 has been extensively studied for its applications in various fields:

Mechanism of Action

Ro 24-2287 exerts its effects by acting as a calcium ion channel agonist. It induces tissue plasminogen activator secretion by increasing cytosolic calcium concentration . The compound interacts with specific molecular targets, including calcium ion channels, and modulates their activity to produce its biological effects.

Comparison with Similar Compounds

Ro 24-2287 is unique in its ability to act as a calcium ion channel agonist while binding poorly to the vitamin D receptor. Similar compounds include:

properties

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H40O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h6,11-12,14,16,20,23,25,28-29H,1,7-10,13,15,17-18H2,2-5H3/b16-6+,21-11+,22-12-/t20-,23+,25+,27-/m1/s1

InChI Key

BHWGGPXSQWTJKO-FRHDWKPBSA-N

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(CC=CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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